

An In-depth Technical Guide to 3-Methoxycatechol (CAS: 934-00-9)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxycatechol (CAS number 934-00-9), also known as 3-methoxy-1,2-benzenediol, is a phenolic compound of significant interest in various scientific fields, including medicinal chemistry, cosmetics, and the food industry. This technical guide provides a comprehensive overview of **3-Methoxycatechol**, encompassing its chemical and physical properties, synthesis, biological activities, and the signaling pathways it modulates. Detailed experimental protocols for its synthesis and for key biological assays are provided to facilitate further research and development.

Chemical and Physical Properties

3-Methoxycatechol is a derivative of catechol, featuring a methoxy group at the 3-position.[1] This substitution influences its physicochemical characteristics, enhancing its solubility and reactivity in comparison to other catechol derivatives.[1] Key quantitative data for **3-Methoxycatechol** are summarized in Table 1.

Table 1: Physicochemical Properties of **3-Methoxycatechol**



Property	Value	Reference(s)	
CAS Number	934-00-9	00-9 [2][3]	
Molecular Formula	C7H8O3 [3]		
Molecular Weight	140.14 g/mol	[3]	
IUPAC Name	3-methoxybenzene-1,2-diol	[4]	
Synonyms	1,2-Dihydroxy-3- methoxybenzene, 3- Methoxypyrocatechol, Pyrogallol 1-monomethyl ether	[2][3]	
Melting Point	38-43 °C	[3]	
Boiling Point	146-147 °C at 15 mmHg	[3]	
Appearance	Slightly beige to light brown crystalline solid	[4]	
Solubility	Soluble in DMF (3 mg/ml), DMSO (2 mg/ml), Ethanol (2 mg/ml), and PBS (pH 7.2) (2 mg/ml)		

Synthesis of 3-Methoxycatechol

A common and effective method for the synthesis of **3-Methoxycatechol** is through the oxidation of o-vanillin (2-hydroxy-3-methoxybenzaldehyde).[4] This reaction provides a straightforward route to obtaining the target compound.

Experimental Protocol: Synthesis from o-Vanillin

This protocol outlines the synthesis of **3-Methoxycatechol** from o-vanillin.

Materials:

o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)



- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂) (6% solution)
- Sodium chloride (NaCl)
- Diethyl ether
- Anhydrous sodium sulfate (Na₂SO₄)
- Hydrochloric acid (HCl) for potential pH adjustment

Equipment:

- Round-bottom flask
- · Magnetic stirrer and stir bar
- Dropping funnel
- Water bath or heating mantle with temperature control
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve o-vanillin (e.g., 20.3 g, 0.134 mole) in an aqueous solution of sodium hydroxide (e.g., 2N, 66.6 ml, 0.133 mole).[4]
- Oxidation: While stirring the solution, slowly add 6% hydrogen peroxide (e.g., 95 ml, 0.167 mole) dropwise using a dropping funnel. Maintain the reaction temperature between 40-45 °C using a water bath.[4] The addition should take approximately 1 hour.
- Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to cool to room temperature.



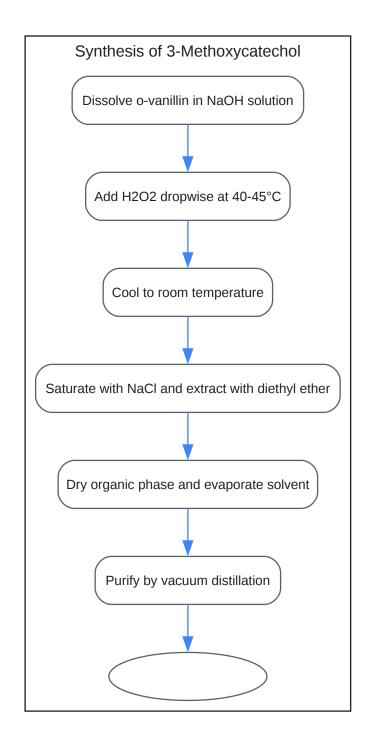




- Extraction: Saturate the cooled reaction mixture with sodium chloride. Extract the aqueous layer with diethyl ether (e.g., 3 x 70 ml).[4]
- Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and remove the diethyl ether using a rotary evaporator.[4]
- Purification: The crude product is then purified by distillation under reduced pressure. Collect the fraction boiling at 136-138 °C/22 mmHg to obtain pure 3-Methoxycatechol.[4]

Workflow Diagram:





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Caption: Workflow for the synthesis of 3-Methoxycatechol from o-vanillin.

Biological Activities



3-Methoxycatechol exhibits a range of biological activities, making it a molecule of interest for drug development and other applications.

G Protein-Coupled Receptor (GPR35) Agonism

3-Methoxycatechol is an agonist of the G protein-coupled receptor 35 (GPR35).[3] GPR35 is implicated in various physiological and pathological processes, including inflammation, pain, and cancer.[5][6] The agonistic activity of **3-Methoxycatechol** on GPR35 has been quantified in cellular assays.

Table 2: GPR35 Agonist Activity of **3-Methoxycatechol**

Assay Type	Cell Line	EC50	Reference(s)
Dynamic Mass Redistribution (DMR)	HT-29	147 μΜ	[3]

Tyrosinase Inhibition

3-Methoxycatechol has been shown to inhibit the enzyme tyrosinase, which is a key enzyme in the biosynthesis of melanin.[1] This inhibitory activity suggests its potential application in cosmetic and dermatological products for skin lightening and treating hyperpigmentation disorders.

Antioxidant Properties

As a phenolic compound, **3-Methoxycatechol** is expected to possess antioxidant properties.[1] While specific quantitative data from standardized assays like DPPH or ORAC are not extensively reported in the readily available literature, its structural similarity to other known antioxidant catechols suggests it can act as a free radical scavenger.

Experimental Protocols for Biological Assays

Detailed protocols for assessing the key biological activities of **3-Methoxycatechol** are provided below.

GPR35 Agonist Assay (β-Arrestin Recruitment)



This protocol describes a common method to assess GPR35 activation by measuring the recruitment of β -arrestin.

Materials:

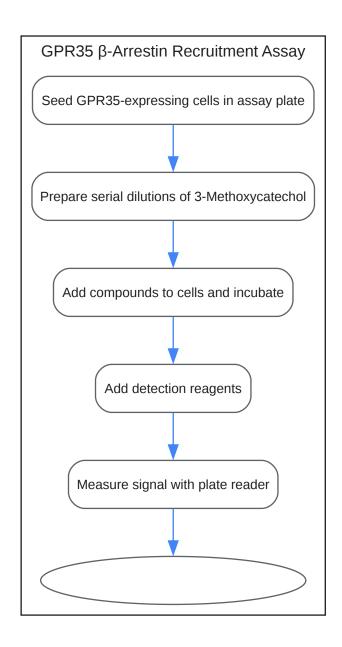
- CHO-K1 or HEK293 cells stably expressing GPR35 and a β -arrestin reporter system (e.g., PathHunter®)
- Assay medium (e.g., Opti-MEM)
- 3-Methoxycatechol
- Reference agonist (e.g., Zaprinast)
- Assay plates (e.g., 384-well white, solid-bottom)
- Detection reagents for the specific reporter system

Procedure:

- Cell Plating: Seed the GPR35-expressing cells in the assay plates at a predetermined density and incubate overnight at 37°C in a 5% CO₂ incubator.
- Compound Preparation: Prepare serial dilutions of **3-Methoxycatechol** and the reference agonist in the assay medium.
- Compound Addition: Add the diluted compounds to the respective wells of the assay plate. Include wells with assay medium only as a negative control.
- Incubation: Incubate the plate at 37°C for a specified time (e.g., 90 minutes).
- Detection: Add the detection reagents according to the manufacturer's instructions and incubate as required.
- Measurement: Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
- Data Analysis: Plot the signal intensity against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.



Workflow Diagram:



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Caption: Workflow for a GPR35 β-arrestin recruitment assay.

Tyrosinase Inhibition Assay

This protocol details a colorimetric assay to measure the tyrosinase inhibitory activity of **3-Methoxycatechol**.



Materials:

- Mushroom tyrosinase
- L-DOPA (L-3,4-dihydroxyphenylalanine)
- 3-Methoxycatechol
- Kojic acid (positive control)
- Phosphate buffer (e.g., 0.1 M, pH 6.8)
- 96-well microplate
- Microplate reader

Procedure:

- Preparation of Solutions: Prepare stock solutions of tyrosinase, L-DOPA, 3-Methoxycatechol, and kojic acid in the phosphate buffer.
- Assay Setup: In a 96-well plate, add the phosphate buffer, tyrosinase solution, and different
 concentrations of 3-Methoxycatechol or kojic acid to the respective wells. Include a control
 well with buffer and enzyme only.
- Pre-incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a short period (e.g., 10 minutes).
- Reaction Initiation: Add the L-DOPA solution to all wells to start the reaction.
- Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 475-490 nm) at regular intervals for a defined period (e.g., 20-30 minutes) using a microplate reader.
- Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition for each concentration of **3-Methoxycatechol** relative to the control. Plot the percentage of inhibition against the concentration and calculate the IC50 value.

Antioxidant Activity Assay (DPPH Radical Scavenging)



This protocol describes the DPPH assay to evaluate the free radical scavenging capacity of **3-Methoxycatechol**.

Materials:

- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- 3-Methoxycatechol
- Ascorbic acid or Trolox (positive control)
- Methanol or ethanol
- 96-well microplate
- Microplate reader

Procedure:

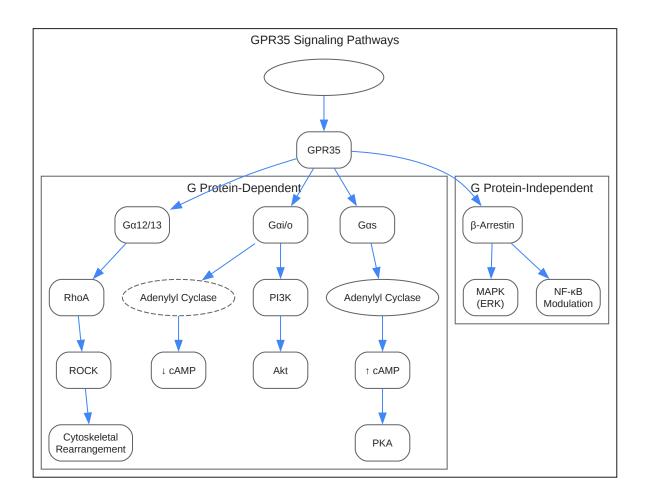
- Preparation of Solutions: Prepare a stock solution of DPPH in methanol or ethanol. Prepare serial dilutions of **3-Methoxycatechol** and the positive control in the same solvent.
- Assay Setup: In a 96-well plate, add the DPPH solution to wells containing different concentrations of 3-Methoxycatechol or the positive control. Include a control well with the solvent and DPPH only.
- Incubation: Incubate the plate in the dark at room temperature for a specific time (e.g., 30 minutes).
- Measurement: Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration. Plot the percentage of scavenging activity against the concentration and determine the IC₅₀ or EC₅₀ value.

Signaling Pathways of GPR35



The activation of GPR35 by an agonist like **3-Methoxycatechol** can initiate multiple downstream signaling cascades, as GPR35 is known to couple to various G protein subtypes, including $G\alpha i/o$, $G\alpha 12/13$, and $G\alpha s.[7][8]$ It also signals through a G protein-independent pathway involving β -arrestin.[1][9] These pathways can lead to the modulation of key cellular processes such as inflammation, proliferation, and migration.[5][10]

Diagram of GPR35 Signaling Pathways:



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Caption: Overview of potential signaling pathways activated by GPR35 agonists.



Activation of G α 12/13 leads to the stimulation of the RhoA/ROCK pathway, which is involved in cytoskeletal rearrangements.[5] Coupling to G α i/o can inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and can also activate the PI3K/Akt pathway.[8] Conversely, GPR35 can also couple to G α s, resulting in the activation of adenylyl cyclase and an increase in cAMP, which in turn activates Protein Kinase A (PKA).[8] The G protein-independent pathway involves the recruitment of β -arrestin, which can act as a scaffold for signaling proteins, leading to the activation of the MAPK/ERK pathway and modulation of the NF-kB signaling cascade.[1][5] The specific downstream effects are likely cell-type and context-dependent.

Applications and Future Directions

The diverse biological activities of **3-Methoxycatechol** position it as a valuable molecule for various applications.

- Drug Development: Its role as a GPR35 agonist makes it a lead compound for the development of therapeutics targeting inflammatory diseases, pain, and certain cancers.[1]
 [5]
- Cosmeceuticals: Its tyrosinase inhibitory activity is promising for its inclusion in skincare products aimed at reducing hyperpigmentation and promoting an even skin tone.[1]
- Food Industry: The antioxidant properties of 3-Methoxycatechol suggest its potential use as a natural food preservative.[1]

Future research should focus on elucidating the detailed structure-activity relationships of **3-Methoxycatechol** and its derivatives to optimize their potency and selectivity for GPR35. Further in vivo studies are necessary to validate its therapeutic potential and to assess its safety profile. Investigating its antioxidant efficacy in various food matrices will also be crucial for its application as a natural preservative.

Conclusion

3-Methoxycatechol is a multifaceted phenolic compound with significant potential in pharmaceuticals, cosmetics, and the food industry. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, biological activities, and underlying signaling mechanisms. The detailed experimental protocols and data presented



herein are intended to serve as a valuable resource for researchers and professionals working on the development and application of this promising molecule. Further exploration of **3-Methoxycatechol**'s biological functions and potential applications is warranted and is expected to yield novel and valuable discoveries.

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